N-(2,2-dimethoxyethyl)-N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide
Description
N-(2,2-dimethoxyethyl)-N'-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide is a synthetic ethanediamide derivative featuring a 1,1-dioxothiazolidine moiety at the meta position of the phenyl ring and a 2,2-dimethoxyethyl substituent on the diamide nitrogen. Ethanediamides are widely studied for their applications in medicinal chemistry, materials science, and agrochemicals due to their hydrogen-bonding capacity and conformational flexibility .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S/c1-23-13(24-2)10-16-14(19)15(20)17-11-5-3-6-12(9-11)18-7-4-8-25(18,21)22/h3,5-6,9,13H,4,7-8,10H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOWFJLHESCRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidinone Ring Synthesis
The 1,1-dioxo-1λ⁶,2-thiazolidin-2-yl group is constructed through a one-pot, three-component reaction. As demonstrated in thiazolidin-4-one syntheses, mercaptoacetic acid reacts with an aldehyde and amine precursor under Dean-Stark conditions to facilitate imine formation, cyclization, and oxidation. For the target compound, 3-aminophenylboronic acid serves as the aryl amine, enabling subsequent Suzuki coupling or direct functionalization.
Representative Procedure :
- Reactants : 3-Aminophenylboronic acid (1 equiv), glyoxylic acid (1 equiv), mercaptoacetic acid (1.2 equiv).
- Conditions : Reflux in toluene with molecular sieves (4 Å), 12 hours.
- Oxidation : Post-cyclization, treat with H₂O₂ (30%) in acetic acid to oxidize the thiazolidine to the sulfone.
- Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane).
Stepwise Synthesis of N-(2,2-Dimethoxyethyl)-N'-[3-(1,1-Dioxothiazolidin-2-yl)phenyl]ethanediamide
Synthesis of 3-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)aniline
- Cyclocondensation :
- Oxidation :
Functionalization with Ethanedioyl Chloride
- First Amidation :
- Second Amidation with Dimethoxyethylamine :
- Prepare N-(2,2-dimethoxyethyl)amine by reacting 2-aminoethanol with dimethoxyacetaldehyde (1.2 equiv) in methanol, catalyzed by p-toluenesulfonic acid (0.1 equiv).
- Couple with the monoamide intermediate using HATU (1.1 equiv) and DIPEA (2 equiv) in DMF at room temperature.
- Purify via recrystallization (ethanol/water); yield: 65%.
Optimization Approaches and Challenges
regioselectivity in Thiazolidinone Formation
The position of the thiazolidinone ring on the phenyl group is controlled by the directing effects of the amino group during cyclocondensation. Meta-substitution dominates due to the steric hindrance of the boronic acid group in precursors.
Protecting Group Strategy
The dimethoxyethyl group’s acetal functionality necessitates protection during amidation. Using trimethylorthoformate in methanol stabilizes the acetal under acidic conditions, preventing hydrolysis during coupling reactions.
Purification Challenges
The final compound’s polar nature complicates isolation. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, as confirmed by LC-MS.
Analytical Characterization Data
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.58–7.42 (m, 4H, Ar-H), 4.32 (t, J = 6.8 Hz, 2H, SCH₂), 3.78 (s, 6H, OCH₃), 3.45–3.38 (m, 4H, NCH₂ and OCH₂).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1120 cm⁻¹ (C-O-C).
Table 1: Comparative Yields Under Varied Conditions
| Step | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiazolidinone formation | Toluene | None | 12 | 68 |
| Thiazolidinone oxidation | Acetone | Oxone | 2 | 85 |
| Ethanediaamide coupling | DMF | HATU | 24 | 65 |
Applications and Derivatives
While the target compound’s applications remain under investigation, structural analogs demonstrate bioactivity as kinase inhibitors and antimicrobial agents. The dimethoxyethyl group enhances solubility, making it favorable for pharmaceutical formulations.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and phenyl group may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1 BG16487 (N'-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-(prop-2-en-1-yl)ethanediamide)
- Substituent Differences : The ethanediamide nitrogen in BG16487 bears a propenyl group (CH₂=CHCH₂-) instead of a dimethoxyethyl group.
- This substitution may also influence reactivity in click chemistry or polymerization applications .
- Molecular Weight : 323.37 g/mol (vs. target compound: ~341 g/mol estimated).
2.1.2 BF96404 (N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide)
- Substituent Differences : The thiazolidine-sulfone group is para-substituted, and the diamide nitrogen carries a 2-hydroxyethyl group.
- Impact : The para-substitution may alter electronic effects on the phenyl ring, affecting π-π stacking interactions. The hydroxyethyl group enhances hydrogen-bonding capacity, which could improve crystallinity or binding to biological targets .
2.1.3 BF38537 (N-[4-chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide)
- Substituent Differences : Replaces the ethanediamide with a propanamide group and introduces a 4-chloro substituent on the phenyl ring.
- The propanamide chain may reduce rigidity compared to ethanediamides .
Physicochemical Properties
Research Findings and Data Tables
NMR Spectral Comparisons
Thermal Stability
Biological Activity
N-(2,2-dimethoxyethyl)-N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antioxidant properties, enzyme inhibition, and antimicrobial effects.
Chemical Structure and Properties
The compound features a thiazolidinone moiety, which is known for various biological activities. Its structure can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 373.45 g/mol
- IUPAC Name : this compound
1. Antioxidant Activity
Antioxidant activity is crucial for combating oxidative stress-related diseases. In studies evaluating the antioxidant potential of thiazolidinone derivatives, compounds similar to this compound demonstrated significant free radical scavenging activity.
- DPPH Radical Scavenging Assay : The compound exhibited a notable IC₅₀ value of 18.27 ± 1.1 µg/mL compared to ascorbic acid (IC₅₀ = 507.83 ± 0.5 µg/mL) . This suggests a strong capacity to donate protons and reduce free radicals.
2. Enzyme Inhibition
The compound's structural features may contribute to its ability to inhibit specific enzymes:
- Tyrosinase Inhibition : Tyrosinase is critical in melanin biosynthesis and is a target for skin-whitening agents. The compound showed moderate inhibition with an IC₅₀ value of 16.5 ± 0.37 µM compared to kojic acid (IC₅₀ = 15.9 ± 2.5 µM) . The presence of hydroxyl and methoxy groups enhances interaction with the enzyme's active site.
3. Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives have been widely studied:
- Bacterial Strains Tested : The compound was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
|---|---|---|
| This compound | 12 | 11 |
| Control (Ampicillin) | 20 | 26 |
The results indicate that while the compound has some antibacterial properties, it is less effective than standard antibiotics .
Case Studies
Several case studies have reported on the synthesis and biological evaluation of thiazolidinone derivatives:
- A study synthesized various thiazolidinones and assessed their biological activities using standard microbiological methods. The synthesized derivatives were characterized using FTIR and NMR spectroscopy .
- Another investigation focused on the structure-activity relationship (SAR) of thiazolidinones, highlighting how modifications in the side chains could enhance biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
